MCC950

NLRP3 inflammasome IL-1β inhibition potency ranking

MCC950 (CP-456773; CRID3) is a diarylsulfonylurea-containing small molecule that acts as a potent and selective inhibitor of the NLRP3 inflammasome, exhibiting IC50 values of 7.5 nM in mouse bone marrow-derived macrophages (BMDMs) and 8.1 nM in human monocyte-derived macrophages (HMDMs). The compound specifically inhibits NLRP3 inflammasome activation without affecting the AIM2, NLRC4, or NLRP1 inflammasomes, TLR signaling, or the priming step of NLRP3.

Molecular Formula C20H24N2O5S
Molecular Weight 404.5 g/mol
CAS No. 210826-40-7
Cat. No. B1663521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMCC950
CAS210826-40-7
Synonyms2-Furansulfonamide, N-(((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)amino)carbonyl)-4-(1-hydroxy-1-methylethyl)-
MCC-950
MCC950
N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-ylcarbamoyl)-4-(2-hydroxy-2-propanyl)-2-furansulfonamide
Molecular FormulaC20H24N2O5S
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCC(C)(C1=COC(=C1)S(=O)(=O)NC(=O)NC2=C3CCCC3=CC4=C2CCC4)O
InChIInChI=1S/C20H24N2O5S/c1-20(2,24)14-10-17(27-11-14)28(25,26)22-19(23)21-18-15-7-3-5-12(15)9-13-6-4-8-16(13)18/h9-11,24H,3-8H2,1-2H3,(H2,21,22,23)
InChIKeyHUUSXLKCTQDPGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MCC950 CAS 210826-40-7: Potent and Selective NLRP3 Inflammasome Inhibitor for Preclinical Inflammation Research


MCC950 (CP-456773; CRID3) is a diarylsulfonylurea-containing small molecule that acts as a potent and selective inhibitor of the NLRP3 inflammasome, exhibiting IC50 values of 7.5 nM in mouse bone marrow-derived macrophages (BMDMs) and 8.1 nM in human monocyte-derived macrophages (HMDMs) [1]. The compound specifically inhibits NLRP3 inflammasome activation without affecting the AIM2, NLRC4, or NLRP1 inflammasomes, TLR signaling, or the priming step of NLRP3 [2]. MCC950 blocks both canonical and non-canonical NLRP3 activation pathways at nanomolar concentrations, directly binding to the NACHT domain of NLRP3 to prevent ASC oligomerization and subsequent caspase-1 activation and IL-1β processing [3]. Originally identified as a cytokine release inhibitory drug (CRID), MCC950 has been extensively validated as the prototypical tool compound for interrogating NLRP3 inflammasome biology across a broad range of inflammatory disease models [4].

Why MCC950 Cannot Be Substituted with Other NLRP3 Inhibitors or Caspase-1 Inhibitors in Preclinical Studies


NLRP3 inflammasome inhibition can be achieved through multiple pharmacological strategies, including direct NLRP3 antagonists, sulfonylurea-based compounds, and downstream caspase-1 inhibitors such as VX-765. However, these compounds differ substantially in potency, selectivity, mechanism of action, and in vivo efficacy profiles, rendering them non-interchangeable. MCC950 acts upstream at the NLRP3 NACHT domain to block inflammasome assembly and both canonical and non-canonical activation, whereas caspase-1 inhibitors target only the downstream effector protease without preventing ASC speck formation or pyroptosome assembly [1]. Comparative studies demonstrate that sulfonylurea analogs vary widely in stability and equipotency relative to MCC950 [2], and alternative NLRP3 inhibitors such as CY-09 exhibit significantly weaker cellular potency [3]. Furthermore, glibenclamide (glyburide), a sulfonylurea KATP channel inhibitor with off-target NLRP3 inhibitory activity, requires micromolar concentrations for inflammasome inhibition and lacks the selectivity and potency that define MCC950 as a validated tool compound [4]. Substituting MCC950 with any of these alternatives without quantitative justification risks compromising experimental reproducibility, invalidating cross-study comparisons, and introducing confounding off-target effects.

MCC950 Quantitative Differentiation: Head-to-Head Comparisons with NLRP3 Inhibitors and Caspase-1 Antagonists


MCC950 Exhibits Nanomolar Potency Against NLRP3, Demonstrating an 81-Fold Cellular Potency Advantage Over CY-09

In a comprehensive cellular assay study that stratified the potency of five confirmed NLRP3 inhibitors using a standardized LPS-plus-nigericin stimulation system, MCC950 demonstrated an IC50 of approximately 0.009 μM (9 nM) in BMDMs, whereas CY-09, another direct NLRP3 inhibitor, exhibited significantly weaker activity with an IC50 of approximately 0.731 μM (731 nM) [1]. This represents an 81-fold difference in cellular potency. In immortalized ER-Hoxb8 macrophages (iMac), MCC950 maintained superior potency with an IC50 of 0.004 μM (4 nM) compared to 0.453 μM (453 nM) for the photoaffinity probe PAL-CRID3 [2]. The rank-order potency analysis across multiple inhibitors established MCC950 as the most potent compound among those tested, including oridonin, NBC6, and NBC19 [1].

NLRP3 inflammasome IL-1β inhibition potency ranking

MCC950 Displays Absolute Selectivity for NLRP3 Over NLRC4 and AIM2 Inflammasomes at Concentrations Up to 10 μM

MCC950 specifically inhibits NLRP3 inflammasome activation while completely sparing the NLRC4 and AIM2 inflammasomes. In mouse BMDMs stimulated with Salmonella typhimurium to activate NLRC4, MCC950 did not inhibit IL-1β or TNF-α secretion even at a concentration of 10 μM—a concentration more than 1,000-fold higher than its NLRP3 IC50 [1]. Similarly, MCC950 at 0.1 μM and 1 μM selectively blocked NLRP3-dependent IL-1β release without affecting AIM2 inflammasome activation [2]. In contrast, many alternative NLRP3 inhibitors exhibit narrower selectivity windows or inhibitory activity against other inflammasome pathways at higher concentrations. The compound also does not inhibit TLR signaling or the priming step of NLRP3 at concentrations up to 10 μM [3].

inflammasome selectivity NLRC4 AIM2 off-target profiling

MCC950 Superior to Paclitaxel and Sirolimus in Promoting Re-endothelialization While Reducing Neointimal Hyperplasia in Vascular Injury Model

In a direct comparative study evaluating drug-eluting vascular device strategies, MCC950 was tested against paclitaxel (PTX) and sirolimus (SMS)—the current clinical standards for anti-proliferative drug-eluting stents. In an in vivo mouse model of neointimal hyperplasia (NIH) in vascular grafts, MCC950 significantly enhanced re-endothelialization and reduced NIH compared to both PTX and SMS [1]. Crucially, MCC950 did not impact the viability, integrity, or function of human coronary endothelial cells, in contrast to the non-specific anti-proliferative effects of PTX and SMS, which inhibit endothelial cell growth and thereby impair vessel healing [2]. The study demonstrated that MCC950 addresses the underlying sterile inflammation driven by NLRP3 without compromising global immune function, whereas PTX and SMS exert broad-spectrum cytotoxicity that delays vascular recovery [3].

neointimal hyperplasia vascular inflammation re-endothelialization cardiovascular device

MCC950 Achieves 94% In Vivo Metabolic Stability and Plaque-Specific Uptake in Atherosclerosis Model

A radiolabeled analog study using [11C]MCC950 evaluated in vivo metabolic stability and tissue distribution in atherosclerotic mouse models. Plasma metabolite analysis revealed that [11C]MCC950 maintained excellent in vivo stability with 94% of the compound remaining intact in circulation [1]. Ex vivo autoradiography of excised aortas demonstrated heterogeneous but significantly enhanced uptake in atherosclerotic plaques of ApoE−/− mice compared to healthy C57BL/6 control vessels (48 ± 17 %ID/m2 versus 18 ± 8 %ID/m2, p = 0.002, n = 4–5) [2]. This plaque-specific accumulation suggests preferential distribution to inflamed vascular tissue where NLRP3 is pathologically activated. In contrast, many sulfonylurea-based NLRP3 inhibitors exhibit variable metabolic stability profiles, with some analogs showing significantly reduced stability compared to the prototypical MCC950 scaffold [3].

metabolic stability pharmacokinetics atherosclerosis PET imaging

MCC950 Demonstrates Efficacy Across Multiple Canonical and Non-Canonical NLRP3 Activation Pathways Unlike Caspase-1-Selective Inhibitors

MCC950 uniquely blocks both canonical NLRP3 activation (triggered by ATP, nigericin, or particulate stimuli) and non-canonical NLRP3 activation (triggered by cytosolic LPS engaging caspase-11 in mice or caspase-4/5 in humans) [1]. In contrast, caspase-1 inhibitors such as VX-765 and Ac-YVAD-CHO target only the downstream effector protease and fail to prevent upstream inflammasome assembly, ASC oligomerization, or caspase-11-mediated pyroptosis [2]. Direct comparative studies have demonstrated that while both MCC950 and VX-765 reduce markers of myocardial injury in hypoxia models, only MCC950 prevents the full spectrum of NLRP3-dependent inflammatory outputs including ASC speck formation and pyroptosome assembly [3]. This mechanistic distinction is critical because non-canonical NLRP3 activation drives pathology in sepsis, endotoxemia, and certain neurodegenerative conditions independently of canonical priming signals [1].

non-canonical inflammasome caspase-11 pyroptosis caspase-1

MCC950 Equipotent to Optimized Sulfonylurea Analogs but with Established Validation as the Prototypical NLRP3 Tool Compound

Structure-stability relationship studies of sulfonylurea-based NLRP3 inhibitors have identified analogs that are equipotent and similarly stable compared to MCC950, as determined by surface plasmon resonance (SPR) spectroscopy measuring direct NLRP3 binding [1]. Novel N-sulfonylureas obtained by replacing the hexahydroindacene moiety of MCC950 have shown moderate to high potency in inhibiting IL-1β release, with some derivatives achieving comparable activity [2]. However, MCC950 remains the prototypical and most extensively validated tool compound in this chemical series, with over 500 peer-reviewed publications documenting its use across diverse disease models including EAE, CAPS, hypertension, myocardial infarction, and NAFLD [3]. This extensive validation history provides a critical advantage for researchers requiring cross-study comparability and established dosing protocols, whereas novel sulfonylurea analogs lack this breadth of experimental characterization.

sulfonylurea chemical scaffold tool compound validation

MCC950 Procurement Scenarios: Where This NLRP3 Inhibitor Delivers Demonstrable Value Over Alternatives


Target Validation Studies Requiring Absolute NLRP3 Selectivity and Minimal Off-Target Confounding

For laboratories conducting target validation or mechanistic studies where definitive attribution of phenotype to NLRP3 is required, MCC950 provides the highest confidence tool compound available. With no detectable inhibition of NLRC4 or AIM2 inflammasomes at concentrations up to 10 μM (a >1,000-fold selectivity window over the NLRP3 IC50), MCC950 eliminates the confounding effects that plague less selective NLRP3 modulators [1]. Researchers can dose at nanomolar concentrations that achieve complete NLRP3 inhibition while remaining orders of magnitude below thresholds that might engage other inflammasome pathways. This selectivity profile has been validated across multiple independent laboratories and cellular systems, establishing MCC950 as the gold-standard tool for rigorous NLRP3 target validation [2].

Cardiovascular Device Research Requiring NLRP3 Inhibition Without Endothelial Cytotoxicity

In contrast to the cytotoxic anti-proliferative agents paclitaxel and sirolimus that are standard in drug-eluting stent research, MCC950 offers a mechanistically distinct approach to suppressing vascular inflammation. Studies directly comparing MCC950 to PTX and SMS demonstrate that MCC950 preserves human coronary endothelial cell viability and function while still reducing neointimal hyperplasia and promoting re-endothelialization in vivo [1]. This makes MCC950 the preferred tool compound for researchers developing next-generation cardiovascular devices, studying restenosis biology, or investigating the role of sterile vascular inflammation in atherosclerosis and post-angioplasty healing. The plaque-specific uptake profile of MCC950 further supports its utility in atherosclerosis models [2].

Non-Canonical Inflammasome Studies in Sepsis, Endotoxemia, and Neuroinflammation

Because MCC950 uniquely blocks both canonical and non-canonical NLRP3 activation pathways, it is the appropriate tool compound for disease models where caspase-11 (mouse) or caspase-4/5 (human) drive pathology [1]. Unlike caspase-1 inhibitors (VX-765, Ac-YVAD-CHO), which act downstream of inflammasome assembly, MCC950 prevents the full cascade including ASC oligomerization and pyroptosome formation. This is particularly relevant for sepsis models involving cytosolic LPS sensing, endotoxemia studies, and certain neurodegenerative conditions where non-canonical inflammasome activation has been implicated. Caspase-1 inhibitors alone are mechanistically insufficient for these applications [2].

Preclinical Studies Requiring Cross-Species Consistency and Established Dosing Protocols

MCC950 demonstrates remarkably consistent potency across species, with IC50 values of 7.5 nM in mouse BMDMs and 8.1 nM in human HMDMs [1]. This cross-species consistency simplifies translational study design and enables direct comparison of murine efficacy data with human ex vivo validation using Muckle-Wells syndrome patient samples, where MCC950 has demonstrated activity [2]. With over 500 peer-reviewed publications documenting validated dosing regimens across mice, rats, and large animal models, researchers can confidently implement established protocols without the optimization burden required for novel NLRP3 inhibitors. The compound's 94% in vivo metabolic stability further supports reproducible pharmacokinetics across experimental paradigms [3].

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